molecular formula C8H5Cl3O4S B2621225 Methyl 2,3-dichloro-4-chlorosulfonylbenzoate CAS No. 2470437-29-5

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Cat. No.: B2621225
CAS No.: 2470437-29-5
M. Wt: 303.53
InChI Key: AQGCZCBWCDKUJG-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a chemical compound with the molecular formula C8H5Cl3O4S. It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a methyl ester group attached to a benzoate ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloro-4-chlorosulfonylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonylation. One common method includes the reaction of methyl 2,3-dichlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-4-chlorosulfonylbenzoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dichlorobenzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 4-chlorosulfonylbenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    Methyl 2,3-dichloro-4-sulfamoylbenzoate: Contains a sulfamoyl group instead of a chlorosulfonyl group, leading to different chemical properties and uses.

Uniqueness

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is unique due to the presence of both chlorine atoms and a chlorosulfonyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various chemical compounds and a useful tool in scientific research.

Properties

IUPAC Name

methyl 2,3-dichloro-4-chlorosulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCZCBWCDKUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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